molecular formula C14H17N3 B15161341 1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine CAS No. 142702-16-7

1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine

Cat. No.: B15161341
CAS No.: 142702-16-7
M. Wt: 227.30 g/mol
InChI Key: MVUJONDNKIRVHZ-UHFFFAOYSA-N
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Description

1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine is a complex organic compound that features both imidazole and dihydropyridine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while dihydropyridine is a six-membered ring with one nitrogen atom. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine typically involves multi-step organic reactions. One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the formation of the dihydropyridine ring through a series of condensation reactions . The reaction conditions often require the use of catalysts such as nickel or copper to facilitate the cyclization and condensation processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce more saturated dihydropyridine derivatives .

Mechanism of Action

The mechanism of action of 1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine involves its interaction with specific molecular targets and pathways. The imidazole moiety can bind to metal ions and enzymes, modulating their activity. The dihydropyridine ring can interact with various receptors and ion channels, influencing cellular processes . These interactions result in the compound’s diverse biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts .

Properties

CAS No.

142702-16-7

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

1-butyl-2-(2-imidazol-2-ylideneethylidene)pyridine

InChI

InChI=1S/C14H17N3/c1-2-3-11-17-12-5-4-6-13(17)7-8-14-15-9-10-16-14/h4-10,12H,2-3,11H2,1H3

InChI Key

MVUJONDNKIRVHZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC=CC1=CC=C2N=CC=N2

Origin of Product

United States

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